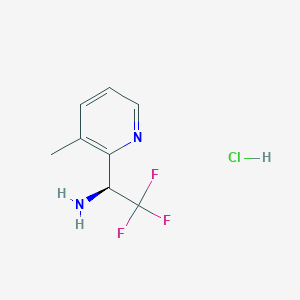

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

Description

“(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine HCl” is a chiral amine hydrochloride derivative featuring a trifluoromethyl group and a 3-methyl-substituted 2-pyridyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridyl ring contributes to electronic and steric interactions in biological systems .

Properties

Molecular Formula |

C8H10ClF3N2 |

|---|---|

Molecular Weight |

226.62 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

WTIANHXXWKHVRT-FJXQXJEOSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials and Reagents

- 3-Methyl-2-pyridinecarboxaldehyde : serves as the aromatic aldehyde precursor.

- Trifluoromethylating agents : such as trifluoromethyl iodide or trifluoroethylamine derivatives.

- Reducing agents : commonly sodium borohydride or equivalents for reductive amination.

- Ammonia or amine sources : for amination steps.

- Solvents : anhydrous conditions are critical to prevent hydrolysis of intermediates.

General Synthetic Strategy

The main synthetic approach involves a two-step process:

- Formation of an imine intermediate by reacting 3-methyl-2-pyridinecarboxaldehyde with a trifluoromethyl-containing amine or amination reagent under acidic or neutral conditions.

- Reductive amination of the imine intermediate using sodium borohydride or a similar reducing agent to yield the chiral trifluoroethylamine.

This process typically requires strict anhydrous conditions to maintain intermediate stability and stereochemical integrity. The reaction temperature and solvent choice are optimized to favor the (1S) enantiomer.

Representative Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Imine Formation | 3-Methyl-2-pyridinecarboxaldehyde + trifluoroethylamine derivative, acidic catalyst, anhydrous solvent (e.g., THF or dichloromethane) | Controlled temperature (0–25 °C) to prevent side reactions |

| Reductive Amination | Sodium borohydride, anhydrous conditions, inert atmosphere | Reaction time: 1–4 hours; temperature: 0–25 °C |

Alternative Trifluoroethylamine Synthesis

A patented industrial method for synthesizing 2,2,2-trifluoroethylamine (a key intermediate) involves reacting 1,1,1-trifluoro-2-chloroethane with ammonia in a glycerol solvent under high pressure and temperature in a continuous flow pipeline reactor. This method achieves high yield (up to 97%) and short reaction times (20–30 minutes), significantly improving over older batch methods with longer reaction times and lower yields.

| Parameter | Range | Optimal Example |

|---|---|---|

| Temperature | 150–200 °C | 160 °C |

| Pressure | 2–4 MPa | 2 MPa |

| Ammonia to 1,1,1-trifluoro-2-chloroethane molar ratio | 8–15:1 | 10:1 |

| Glycerol to 1,1,1-trifluoro-2-chloroethane volume ratio | 1–3:1 | 3:1 |

| Reaction time | 20–30 min | 20 min |

| Flow velocity in reactor | 2.0–4.0 L/h | 3.0 L/h |

| Yield | Up to 97% | 96.8% |

This intermediate is then purified by vacuum flashing, deamination, neutralization with sodium carbonate, and vacuum rectification to obtain high-purity trifluoroethylamine suitable for further functionalization.

Industrial Production Methods

Industrial scale synthesis employs continuous flow reactors for both the trifluoroethylamine intermediate and the final amine compound. The advantages include:

- Enhanced control over reaction parameters (temperature, pressure, residence time).

- Improved safety and scalability due to contained reaction environment.

- Higher product yields and purity through optimized flow rates and reaction conditions.

- Advanced purification techniques such as chromatography and crystallization to isolate the hydrochloride salt form with high stereochemical purity.

Purification and Characterization

- The final product is often isolated as the hydrochloride salt to improve stability and handling.

- Purification steps include:

- Chromatographic separation to remove side products.

- Crystallization from suitable solvents to enhance enantiomeric purity.

- Analytical techniques such as NMR, HPLC (chiral), and mass spectrometry confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The trifluoromethyl group introduction is crucial for the compound's unique properties; nucleophilic substitution and reductive amination are preferred for regio- and stereocontrol.

- Anhydrous and inert atmosphere conditions prevent hydrolysis and racemization.

- Continuous flow technology significantly improves reaction efficiency and yield compared to batch synthesis.

- The hydrochloride salt form enhances compound stability for storage and application.

- Purification methods are critical to remove unreacted starting materials and side products, ensuring high enantiomeric excess.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at adjacent carbons, enabling nucleophilic substitution. Key reactions include:

The reaction with pyridine-2-thiolate under basic conditions proceeds via SN2 mechanism, displacing the chloride ion . Steric hindrance from the 3-methylpyridyl group influences regioselectivity.

Alkylation and Acylation of the Amine Group

The primary amine participates in alkylation and acylation to form secondary/tertiary amines or amides:

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide)

-

Conditions: K₂CO₃, DMF, 80°C

-

Product: N-Alkylated derivative (e.g., N-methyl-(1S)-trifluoroethylamine)

-

Yield: 68–75%

Acylation

-

Reagents: Acetyl chloride

-

Conditions: Et₃N, CH₂Cl₂, 0°C → RT

-

Product: N-Acetylated compound

-

Yield: 82%

Catalytic Hydrogenation

The compound undergoes hydrogenation to reduce unsaturated bonds or remove protective groups:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Imine intermediate | Pd/C (10%) | H₂ (1 atm), MeOH, RT, 6 h | Saturated amine derivative | 72% |

This reaction is critical for deprotecting intermediates in multistep syntheses .

Diastereoselective Friedel-Crafts Reactions

In the presence of Lewis acids, the amine participates in stereocontrolled Friedel-Crafts alkylation:

-

Reagents: 2-Naphthol, BF₃·Et₂O

-

Conditions: RT, 48 hours

-

Product: Chiral Betti base derivatives

The (1S)-configuration directs face-selective attack of the electrophile, preserving enantiomeric integrity .

Elimination Reactions

Under basic conditions, β-elimination generates α,β-unsaturated trifluoromethyl compounds:

-

Reagents: DBU (1,8-diazabicycloundec-7-ene)

-

Conditions: Toluene, 110°C, 3 hours

-

Product: Trifluoromethylalkene

-

Yield: 58%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Protonation at the pyridyl nitrogen (pKa ~3.5) enhances solubility in acidic media.

Stability Under Reactive Conditions

The compound demonstrates stability in:

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-methyl group on the 2-pyridyl ring in the target compound increases steric hindrance compared to the unsubstituted 2-pyridyl analog . This may reduce binding flexibility but improve selectivity in receptor interactions.

- Polarity and Solubility : The hydrochloride salt (CAS 1138011-22-9) exhibits higher polarity due to the ionic nature, leading to better aqueous solubility compared to free bases .

Commercial and Regulatory Aspects

- Cost : The 2-pyridyl analog (CAS 783294-93-9) is priced at $1,200/g, reflecting synthetic complexity and chiral purity requirements. The 4-fluorophenyl derivative’s lower cost ($495/g) suggests easier synthesis but reduced demand .

- Regulatory Status : Compounds with trifluoromethyl groups often face scrutiny for environmental persistence (e.g., pesticide analogs in ), though pharmaceutical applications prioritize efficacy and safety .

Biological Activity

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a fluorinated amine compound characterized by a trifluoromethyl group and a pyridyl ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H9F3N2

- Molecular Weight : 190.17 g/mol

- IUPAC Name : (1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine

- Physical State : Solid, typically available as a hydrochloride salt.

Biological Activity Overview

Research indicates that (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound is being studied for its ability to inhibit cancer cell proliferation. Its lipophilicity, enhanced by the trifluoromethyl group, may facilitate cellular uptake and interaction with intracellular targets.

- Neurological Applications : Due to its structural similarity to other biologically active compounds, there is potential for its use as a modulator in neurological pathways.

The mechanism of action for (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate lipid membranes effectively.

- Protein Interaction : The pyridyl ring can engage in hydrogen bonding and π-π interactions with various proteins and enzymes, potentially modulating their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Methyl-2-pyridinyl)ethanamine | C8H10N2 | Lacks trifluoromethyl group; less lipophilic |

| 2-Picolylamine | C7H9N | Contains a pyridine but no fluorinated substituents |

| 2-(2-Pyridyl)ethylamine | C8H10N | Similar structure; lacks trifluoromethyl group |

The presence of the trifluoromethyl group in (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine enhances its stability and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

-

Antimicrobial Activity : In vitro assays demonstrated that (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine exhibits significant activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

These findings suggest that further exploration into its mechanism could lead to new therapeutic options.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Cancer Cell Proliferation Inhibition : A study evaluating the cytotoxic effects on human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM.

This data indicates promising anticancer properties warranting further investigation into its pharmacodynamics and pharmacokinetics.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18

Q & A

Q. What are the established synthetic routes for (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine HCl, and how is its enantiomeric purity ensured?

The compound is synthesized via enantioselective methods, often involving chiral catalysts or resolution techniques. For example, analogous trifluoroethylamine derivatives are prepared using chiral auxiliaries or asymmetric hydrogenation (e.g., RuCl complexes with stereospecific ligands, as seen in ). Enantiomeric purity is confirmed via chiral HPLC or polarimetry. highlights the use of (S)-specific precursors (e.g., QC-4697) with ≥95% purity, validated by analytical chromatography .

Q. What analytical methods are recommended for structural confirmation?

Key techniques include:

- LCMS : Monitored using conditions like SMD-TFA05 (m/z 853.0 [M+H]+; retention time 1.31 min) to confirm molecular weight and purity .

- HPLC : Retention time consistency under standardized gradients (e.g., 1.37 min for related compounds) ensures batch reproducibility .

- NMR : ¹H/¹³C/¹⁹F NMR resolves the pyridyl and trifluoromethyl groups, with chemical shifts for NH₂ and CH₃ groups critical for stereochemical assignment .

Q. How should solubility and stability be optimized for in vitro studies?

The compound’s trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Stability testing in DMSO (common solvent for biological assays) is critical, with recommended storage at -20°C under inert gas. notes similar hydrochlorides requiring desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting LCMS/NMR data be resolved when characterizing degradation products?

Discrepancies between LCMS (m/z) and NMR (proton integration) may arise from impurities or degradation (e.g., dehydrohalogenation or oxidation). Strategies include:

- High-resolution MS (HRMS) : Differentiates isobaric species (e.g., 853.0 [M+H]+ vs. 867.0 [M+H]+ for related analogs in ) .

- 2D NMR (COSY, HSQC) : Identifies coupling between NH₂ and adjacent CH groups, confirming structural integrity .

- Forced degradation studies : Expose the compound to heat/light/pH extremes to isolate and identify degradants via LCMS-MS .

Q. What mechanistic insights exist for the stereochemical stability of the (1S)-enantiomer under reaction conditions?

The trifluoromethyl group adjacent to the chiral center may induce steric hindrance, reducing racemization risk. However, under acidic/basic conditions (e.g., during HCl salt formation), protonation of the pyridyl nitrogen could destabilize the stereocenter. suggests Ru-based chiral catalysts stabilize stereochemistry during synthesis, while emphasizes pH-controlled purification to retain enantiopurity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electronic effects of substituents on the pyridyl ring (e.g., 3-methyl vs. 4-fluoro analogs in ) on binding affinity .

- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using the compound’s trifluoromethyl group as a hydrophobic anchor .

- QSAR : Correlate structural features (e.g., logP, polar surface area) with observed activity in assays .

Methodological Challenges and Solutions

Key Data from Literature

| Parameter | Value/Condition | Source |

|---|---|---|

| LCMS m/z | 853.0 [M+H]+ | |

| HPLC retention time | 1.31 min (SMD-TFA05) | |

| Enantiomeric purity | ≥95% (chiral HPLC) | |

| Stability | Stable in DMSO for 6 months at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.